![molecular formula C16H16N2O5S B2644458 methyl 6-acetyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887893-93-8](/img/structure/B2644458.png)
methyl 6-acetyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 6-acetyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H16N2O5S and its molecular weight is 348.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Antiprotozoal Agents
Research has demonstrated the synthesis and potential application of related compounds in antiprotozoal therapy. A study by Ismail et al. (2004) involved synthesizing related compounds and testing them for in vitro and in vivo antiprotozoal activity. These compounds showed strong DNA affinities and significant activity against protozoal infections in mouse models, indicating their potential as therapeutic agents (Ismail et al., 2004).
2. Synthesis of Heterocyclic Compounds
In the field of organic chemistry, the synthesis of related heterocyclic compounds is an area of interest. For instance, a study by Kuroda et al. (1991) demonstrated a new method for generating thieno[2,3-c]furans and furo[3,4-b]pyridines, highlighting the versatility and potential applications of these compounds in various chemical syntheses (Kuroda et al., 1991).
3. Amplifiers of Phleomycin
Compounds with structures similar to the one have been researched for their potential to amplify the effects of phleomycin, an antibiotic used in cancer therapy. Brown and Cowden (1982) explored the synthesis and activity of various heterobicycles, including pyridinyl derivatives, as amplifiers of phleomycin against Escherichia coli (Brown & Cowden, 1982).
4. Photophysical Properties in Antitumor Research
The photophysical properties of related thieno[3,2-b]pyridine derivatives have been studied for their potential application in antitumor research. Carvalho et al. (2013) investigated the absorption and fluorescence properties of these compounds, considering their use in future drug delivery applications using liposomes as carriers (Carvalho et al., 2013).
5. Agricultural Bioactivity
In the agricultural sector, related compounds have been synthesized and tested for their potential bioactivity. Zheng and Su (2005) designed and synthesized new polysubstituted pyridine derivatives, finding that certain compounds exhibited fungicidal and herbicidal activities (Zheng & Su, 2005).
properties
IUPAC Name |
methyl 6-acetyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-9(19)18-6-5-10-12(8-18)24-15(13(10)16(21)22-2)17-14(20)11-4-3-7-23-11/h3-4,7H,5-6,8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKLYYHUGGZPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

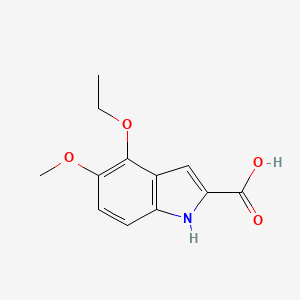
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2644379.png)

![5-ethyl-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-sulfonamide](/img/structure/B2644381.png)
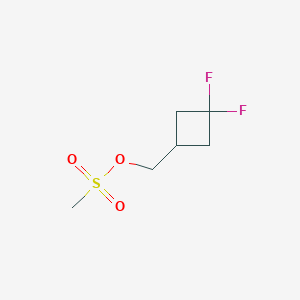
![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2644383.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2644384.png)
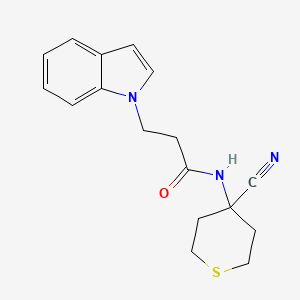
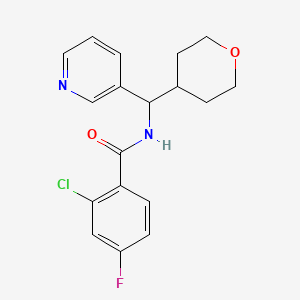

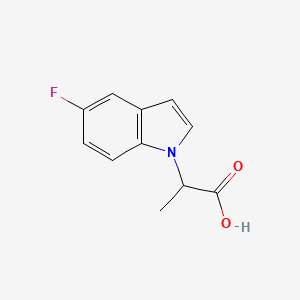
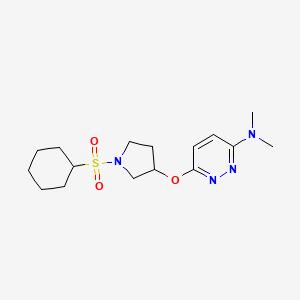
![1-(4-Fluorophenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2644396.png)
